![molecular formula C16H18N2OS B1369117 2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 725226-42-6](/img/structure/B1369117.png)

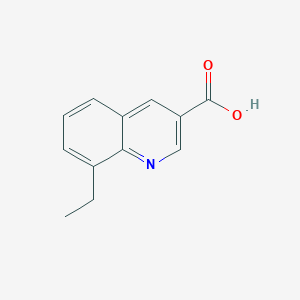

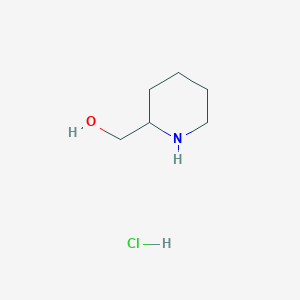

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Overview

Description

2-Amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, abbreviated as AMBCT, is an organic compound that has been studied for its potential applications in various fields, including medicine and biochemistry. Its unique structure and properties make it an attractive candidate for research.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives exhibit significant potential in medicinal chemistry, particularly as anticancer agents. They have been studied for their ability to inhibit the growth of various cancer cell lines. The presence of the thiophene moiety in drug molecules can enhance their efficacy in targeting cancer cells, making them valuable in the development of new chemotherapy drugs .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them suitable candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like suprofen, which contain a thiophene framework, are already in use for their anti-inflammatory effects .

Antimicrobial Activity

Thiophene derivatives are also known for their antimicrobial properties. They can be designed to target a broad spectrum of pathogenic bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains. This makes them important for the development of new antibiotics .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules play a prominent role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Corrosion Inhibitors

Industrial applications of thiophene derivatives include their use as corrosion inhibitors. These compounds can protect metals and alloys from corrosive processes, which is essential for extending the life of industrial machinery and infrastructure .

Anesthetics

Thiophene derivatives are utilized in medical applications as anesthetics. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing effective local anesthesia during dental procedures .

Mechanism of Action

Target of Action

Similar compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophenes, have been shown to activate nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide activates its target via a non-electrophilic mechanism

Biochemical Pathways

The activation of nrf2 can lead to the transcription of over 500 genes involved in cellular defense and survival, including those involved in antioxidant response, detoxification, inflammation, proteostasis, mitochondrial biogenesis, and iron metabolism .

Pharmacokinetics

It is mentioned that similar compounds are moderately stable in liver microsomes , which suggests that they may have good metabolic stability, a key factor in drug bioavailability.

Result of Action

Similar compounds have been shown to inhibit inflammation in macrophages stimulated by lps ec , suggesting potential anti-inflammatory effects.

properties

IUPAC Name |

2-amino-N-[(4-methylphenyl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8H,2-4,9,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDYBLOXRURHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)